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molecular formula C10H14O3 B1230783 1-Hydroxy-4-oxahomoadamantan-5-one

1-Hydroxy-4-oxahomoadamantan-5-one

Cat. No. B1230783
M. Wt: 182.22 g/mol
InChI Key: IYOCRSOAYQUGEF-UHFFFAOYSA-N
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Patent
US06486330B1

Procedure details

A mixture of 50 mmol of 1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one, 150 mmol of acryloyl chloride, 150 mmol of triethylamine, and 250 ml of toluene was stirred at 60° C. for 4 hours. The resulting reaction mixture was concentrated and was then subjected to column chromatography on a silica gel to yield 1-acryloyloxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one of the following formula in a yield of 50% with a conversion rate from 1-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one of 73%.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:4]([O:5][C:6]3=[O:13])[CH2:3]1)[CH2:10]2.[C:14](Cl)(=[O:17])[CH:15]=[CH2:16].C(N(CC)CC)C>C1(C)C=CC=CC=1>[C:14]([O:1][C:2]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:4]([O:5][C:6]3=[O:13])[CH2:3]1)[CH2:10]2)(=[O:17])[CH:15]=[CH2:16].[OH:1][C:2]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:4]([O:5][C:6]3=[O:13])[CH2:3]1)[CH2:10]2

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
OC12CC3OC(C(CC(C1)C3)C2)=O
Name
Quantity
150 mmol
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
150 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=C)(=O)OC12CC3OC(C(CC(C1)C3)C2)=O
Name
Type
product
Smiles
OC12CC3OC(C(CC(C1)C3)C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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